molecular formula C9H6N4O2 B123117 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) CAS No. 140674-79-9

1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI)

Cat. No. B123117
M. Wt: 202.17 g/mol
InChI Key: DHCAWAMGUJQFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities.

Mechanism Of Action

The mechanism of action of 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) is not fully understood. However, studies have suggested that it may exert its anti-cancer activity through the inhibition of key enzymes involved in cancer cell growth and proliferation.

Biochemical And Physiological Effects

In addition to its anti-cancer activity, 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) has been shown to have a variety of other biochemical and physiological effects. For example, studies have shown that this compound has potent antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations associated with the use of this compound. For example, it may be difficult to obtain in large quantities, which can limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research involving 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI). One promising area of research is the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as oxidative stress-related and inflammatory diseases. Finally, more research is needed to optimize the synthesis method of this compound to make it more readily available for use in lab experiments.

Synthesis Methods

The synthesis of 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) can be achieved through a variety of methods. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl cyanoacetate in the presence of sodium methoxide. The resulting intermediate is then treated with sodium azide and copper sulfate to yield the final product.

Scientific Research Applications

1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.

properties

CAS RN

140674-79-9

Product Name

1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI)

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

5-(3,4-dihydroxyphenyl)-2H-triazole-4-carbonitrile

InChI

InChI=1S/C9H6N4O2/c10-4-6-9(12-13-11-6)5-1-2-7(14)8(15)3-5/h1-3,14-15H,(H,11,12,13)

InChI Key

DHCAWAMGUJQFBV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=O)C(=O)C=C1C2=C(NNN2)C#N

SMILES

C1=CC(=C(C=C1C2=NNN=C2C#N)O)O

Canonical SMILES

C1=CC(=O)C(=O)C=C1C2=C(NNN2)C#N

synonyms

1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)- (9CI)

Origin of Product

United States

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